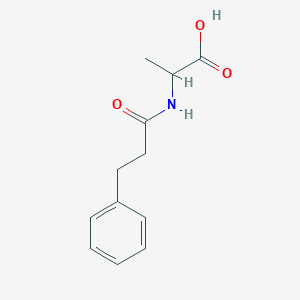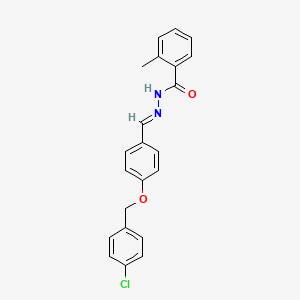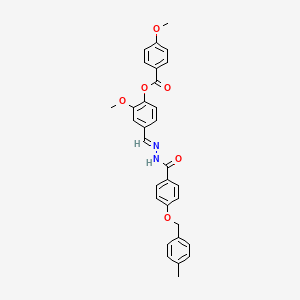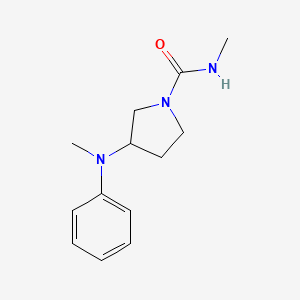
N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aniline derivative, and a carboxamide group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylaniline with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives with altered functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of substituted derivatives.
科学的研究の応用
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism of action of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide can be compared with other similar compounds, such as:
N-methylaniline: An aniline derivative with similar structural features but lacking the pyrrolidine and carboxamide groups.
Pyrrolidinone derivatives: Compounds containing the pyrrolidine ring, which may have different substituents and functional groups.
Uniqueness
The uniqueness of N-methyl-3-(methylanilino)-1-pyrrolidinecarboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
20984-64-9 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
N-methyl-3-(N-methylanilino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)16-9-8-12(10-16)15(2)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,14,17) |
InChIキー |
GYBLKFWKFLAZSR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N1CCC(C1)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


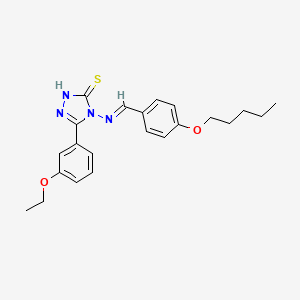
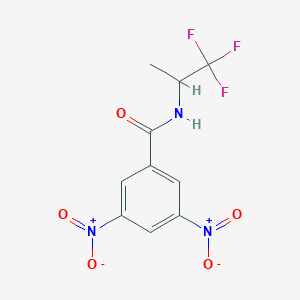


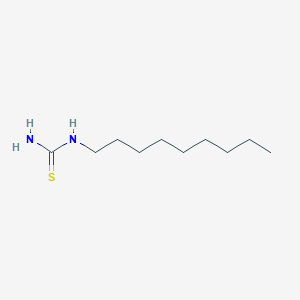
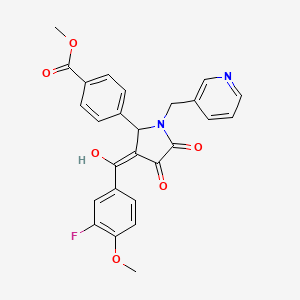
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

